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Introduction

Trypsin, a serine protease, plays a crucial role in various physiological and pathological
processes, including digestion, cell signaling, and tissue remodeling. Its dysregulation has
been implicated in diseases such as pancreatitis and cancer. Accurate measurement of trypsin
and trypsin-like protease activity in biological samples, such as cell lysates, is essential for
understanding its function and for the development of therapeutic inhibitors. This document
provides a detailed protocol for determining trypsin activity in cell lysates using the
chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (Suc-
AAPR-pNA).

The assay is based on the enzymatic cleavage of the peptide substrate Suc-AAPR-pNA by
trypsin at the carboxyl side of the arginine residue. This cleavage releases the chromophore p-
nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. The rate of
pNA formation is directly proportional to the trypsin activity in the sample.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the colorless substrate
Suc-AAPR-pNA by trypsin to yield a peptide fragment and the yellow-colored product, p-

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b594406?utm_src=pdf-interest
https://www.benchchem.com/product/b594406?utm_src=pdf-body
https://www.benchchem.com/product/b594406?utm_src=pdf-body
https://www.benchchem.com/product/b594406?utm_src=pdf-body
https://www.benchchem.com/product/b594406?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

nitroaniline (pNA). The concentration of the released pNA is quantified by measuring its
absorbance at 405 nm.

@PR—pNA (Colorless Su@

ydrolysis

>

Suc-AAPR + pNA (Yellow@

v

Click to download full resolution via product page

Materials and Reagents
Reagents

e Suc-AAPR-pNA (Trypsin Substrate)

o Tris-HCI buffer (e.g., 50 mM, pH 8.0)

e Calcium Chloride (CaClz) (e.g., 10 mM)

e p-Nitroaniline (pNA) standard

o Cell Lysis Buffer (e.g., RIPA buffer or 10 mM Tris-HCI, pH 7.4, 1 mM EDTA)

o Protease Inhibitor Cocktail (optional, for lysate preparation, ensuring it does not inhibit
trypsin)
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e Bovine Trypsin (for positive control)

o Dimethyl sulfoxide (DMSO) for dissolving the substrate

e Deionized water (ddH20)

Equipment

o Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
o 96-well flat-bottom microplates

 Incubator set to 25°C or 37°C

e Microcentrifuge

e Homogenizer or sonicator

o Standard laboratory pipettes and consumables

Experimental Protocols
Preparation of Cell Lysates

Proper preparation of cell lysates is critical for accurate measurement of intracellular enzyme
activity.

» Cell Harvesting: For adherent cells, wash the cell monolayer with ice-cold PBS, then detach
the cells using a non-enzymatic method or a gentle scraper. For suspension cells, pellet the
cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

o Cell Lysis: Resuspend the cell pellet in ice-cold cell lysis buffer. A common lysis buffer is
RIPA buffer, but a simpler buffer like 20 mM Tris-HCI, pH 7.4 with 1 mM EDTA can also be
used. The volume of lysis buffer will depend on the cell pellet size; a general starting point is
100-500 pL per 1-10 million cells.

e Homogenization: To ensure complete cell lysis and release of intracellular contents, sonicate
the cell suspension on ice or pass it through a homogenizer.
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Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C
to pellet cellular debris.

Supernatant Collection: Carefully collect the supernatant, which contains the soluble cellular
proteins including trypsin. This is the cell lysate that will be used for the assay.

Protein Quantification: Determine the total protein concentration of the cell lysate using a
standard protein assay method (e.g., Bradford or BCA assay). This is necessary for
normalizing the trypsin activity.

Storage: Use the cell lysate immediately or store it in aliquots at -80°C for future use. Avoid
repeated freeze-thaw cycles.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Harvest Cells
(Scraping or Centrifugation)

Wash with ice-cold PBS

@end in Lysis@

@e at 14,000 x g for 15 m@

Collect Supernatant (Cell Lysate)

'

Determine Protein Concentration
(Bradford/BCA)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b594406?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Reagent Preparation

o Assay Buffer: Prepare a 50 mM Tris-HCI buffer, pH 8.0, containing 10 mM CacClz. Calcium
ions are important for the stability and optimal activity of trypsin.

o Substrate Stock Solution: Dissolve Suc-AAPR-pNA in DMSO to prepare a stock solution
(e.g., 100 mM). Store this stock solution at -20°C, protected from light.

o Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution
with the assay buffer to the desired final concentration. The optimal concentration should be
determined empirically but is typically in the range of 0.2 to 2 mM.

e pNA Standard Stock Solution: Prepare a 10 mM stock solution of p-nitroaniline in DMSO.

e pNA Standard Curve: Prepare a series of dilutions of the pNA standard stock solution in the
assay buffer to generate a standard curve (e.g., 0, 10, 20, 50, 100, 200 uM).

Trypsin Activity Assay Protocol

o Prepare the Microplate: Add the following to the wells of a 96-well microplate:
o Sample Wells: 20-50 uL of cell lysate and add assay buffer to a final volume of 100 pL.

o Positive Control: A known amount of bovine trypsin (e.g., 10 pL of a 1 pg/mL solution) and
add assay buffer to 100 pL.

o Negative Control (Blank): 100 pL of assay buffer.

¢ Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-
10 minutes to allow the samples to reach thermal equilibrium.

« Initiate the Reaction: Add 100 pL of the pre-warmed substrate working solution to all wells to
start the reaction. The final volume in each well will be 200 pL.

¢ Kinetic Measurement: Immediately place the microplate in a plate reader and measure the
absorbance at 405 nm every 1-2 minutes for a period of 30-60 minutes.
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Endpoint Measurement (Alternative): If a kinetic reading is not possible, incubate the plate at
the reaction temperature for a fixed period (e.g., 30 or 60 minutes). Stop the reaction by
adding an acid (e.g., 50 uL of 30% acetic acid). Read the final absorbance at 405 nm.

Data Analysis and Presentation
Calculation of Trypsin Activity

pNA Standard Curve: Plot the absorbance at 405 nm versus the concentration of the pNA
standards. Determine the equation of the line (y = mx + c¢), where 'y' is the absorbance, 'm' is
the slope, and 'x' is the concentration.

Rate of Reaction: For the kinetic assay, determine the rate of change in absorbance per
minute (AA4os/min) from the linear portion of the absorbance versus time plot for each
sample.

Calculate pNA Concentration: Use the standard curve to convert the AAasos/min to the rate of
pPNA production (in pmol/min or nmol/min).

Calculate Trypsin Activity: The trypsin activity in the cell lysate can be calculated using the
following formula:

Activity (U/mg) = (Rate of pNA production (pmol/min) / Volume of lysate (mL)) / Protein
concentration (mg/mL)

One unit (U) of trypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 pmole
of the substrate per minute at the specified conditions.[1]

Quantitative Data Summary

The following table provides representative kinetic parameters for trypsin with various p-

nitroanilide substrates. Note that the specific values for Suc-AAPR-pNA may vary depending

on the experimental conditions.
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Parameter Substrate Value Reference

N-a-Benzoyl-DL-
Km arginine-p-nitroanilide 0.085 mM
(BAPNA)

N-a-Benzoyl-DL-

kcat arginine-p-nitroanilide 1.76 s
(BAPNA)
N-o-
benzyloxycarbonyl-I-
Km ) ) . 0.394 mM (at pH 9.05) [2][3]
lysine-p-nitroanilide
(Z-Lys-pNA)
N-o-
benzyloxycarbonyl-I- ~0.5s71 (pH
kcat _ / y ”y ® [3]
lysine-p-nitroanilide dependent)
(Z-Lys-pNA)
] General Trypsin
Optimal pH o 7.0-9.0 [4]
Activity
Measurement
p-Nitroaniline 405 nm [5]
Wavelength

Note: The expression of trypsin is significantly elevated in several human cancer cells,
including those of the stomach, colon, lung, and breast.[6] However, specific activity values are
highly dependent on the cell line and culture conditions.

Signaling Pathways Involving Trypsin

Trypsin is not only a digestive enzyme but also an important signaling molecule that can
activate specific cell surface receptors, primarily Protease-Activated Receptors (PARS).

Protease-Activated Receptor 2 (PAR2) Signaling

Trypsin is a potent activator of PAR2, a G-protein coupled receptor.[7][8] Cleavage of the N-
terminal domain of PAR2 by trypsin unmasks a tethered ligand that binds to and activates the
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receptor, initiating downstream signaling cascades involved in inflammation, pain, and cell
proliferation.[5][9][10]

leavage & Activation
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Intracellular Trypsin and Apoptosis

Premature intracellular activation of trypsinogen to trypsin is a key initiating event in
pancreatitis and can lead to acinar cell death.[11] Intracellular trypsin can trigger apoptosis
through caspase-dependent and independent pathways.[11] This process involves the
activation of caspases, such as caspase-3, and the cleavage of key cellular proteins like PARP.
[12]

remature Activation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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